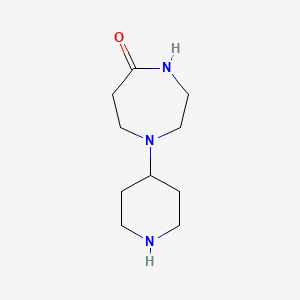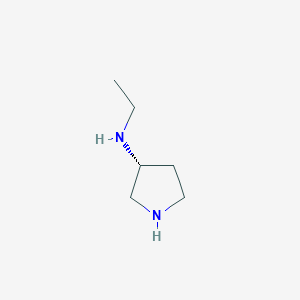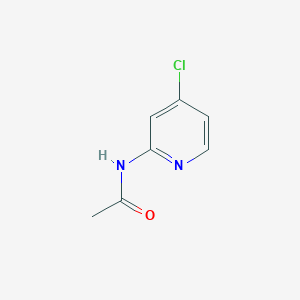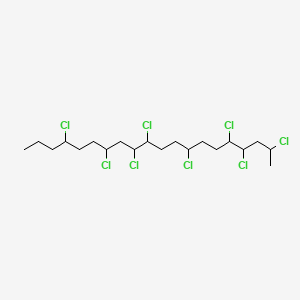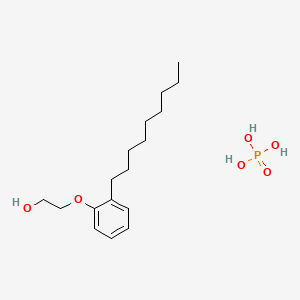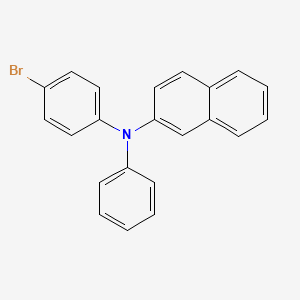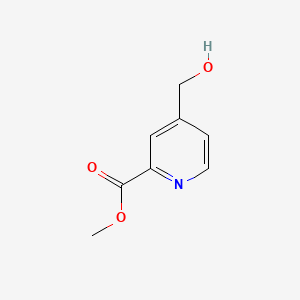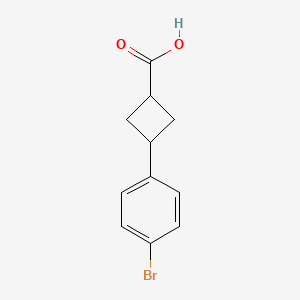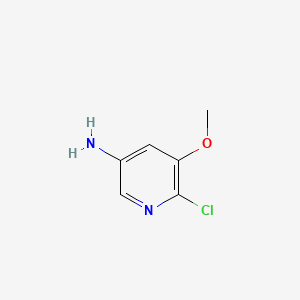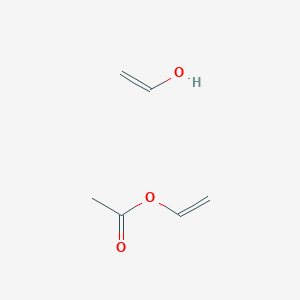
Vinyl acetate vinyl alcohol polymer
Descripción general
Descripción
Vinyl acetate vinyl alcohol polymer is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethenol;ethenyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.C2H4O/c1-3-6-4(2)5;1-2-3/h3H,1H2,2H3;2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALWOYBZYFNRDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C.C=CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25213-24-5, 107122-20-3 | |
| Record name | Vinyl acetate-vinyl alcohol copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25213-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid ethenyl ester, polymer with ethenol, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107122-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID601045916 | |
| Record name | Ethenyl acetate polymer with ethenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25213-24-5 | |
| Record name | Acetic acid ethenyl ester, polymer with ethenol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid ethenyl ester, polymer with ethenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of vinyl alcohol vinyl acetate copolymer?
A1: Vinyl alcohol vinyl acetate copolymer is not a single compound but a random copolymer composed of repeating vinyl alcohol (VA) and vinyl acetate (VAc) units. The structure can be represented as:
Q2: How does the degree of hydrolysis affect the properties of PVA/PVAc?
A2: The degree of hydrolysis (DH), representing the molar percentage of vinyl acetate units converted to vinyl alcohol, significantly influences PVA/PVAc properties. Higher DH leads to increased hydrophilicity, water solubility, and crystallinity, impacting the polymer's mechanical strength, gas barrier properties, and biodegradability. [, , ]
Q3: Can the microstructure of PVA/PVAc be determined?
A3: Yes, techniques like 13C-NMR spectroscopy allow for detailed analysis of PVA/PVAc microstructure, providing insights into the molar fractions of vinyl alcohol, vinyl acetate, acetals, half-acetals, and the tacticity of vinyl alcohol sequences. [, ]
Q4: How does the sequence distribution of vinyl acetate units in PVA/PVAc affect its interaction with iodine?
A4: The formation of red complexes between PVA/PVAc and iodine is influenced by the sequence distribution of vinyl acetate units. Blockier copolymers, with longer sequences of vinyl acetate, exhibit stronger complexation with iodine. [, ]
Q5: Are there thermal stability differences between statistical and block PVA/PVAc copolymers?
A5: Yes, the thermal degradation of statistical and block PVA/PVAc copolymers differs under dynamic thermal conditions. The content and arrangement of OH groups significantly influence the thermal characteristics and kinetic parameters of these copolymers. [, ]
Q6: How do PVA/PVAc copolymers interact with surfactants?
A6: PVA/PVAc copolymers can form colloidal aggregates known as nanogels in aqueous solutions due to hydrophobic interactions between acetate sequences. These nanogels can interact with anionic surfactants like sodium dodecyl sulfate, leading to disaggregation and changes in particle size. [, ]
Q7: How does Ag+ interact with PVA/PVAc stabilized emulsions?
A7: Ag+ ions can significantly alter the spacing between PVA/PVAc stabilized nanoemulsion droplets. This interaction, attributed to the screening of surface charges and conformational changes in the adsorbed polymer layer, results in a blue shift in diffracted light, suggesting potential for sensor applications. []
Q8: Can PVA/PVAc be modified for enhanced biocompatibility?
A8: Yes, research demonstrates the synthesis of heparinizable PVA/PVAc materials with improved blood compatibility. These modifications involve covalently binding heparin-complexing polymers like poly(amido-amine) to the terpolymer backbone, enhancing its potential for biomedical applications. [, ]
Q9: What are the environmental concerns associated with PVA/PVAc?
A9: While PVA/PVAc itself is considered relatively non-toxic, its production and disposal raise environmental concerns. The use of vinyl acetate monomer and the potential release of acetic acid during hydrolysis necessitate careful waste management and exploration of sustainable alternatives. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



